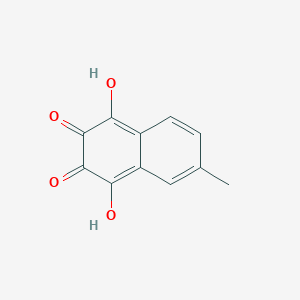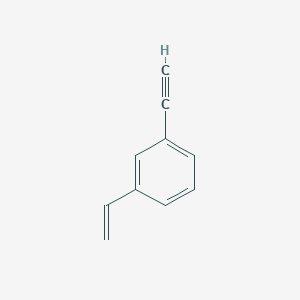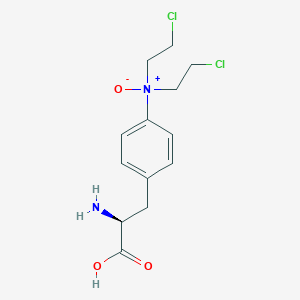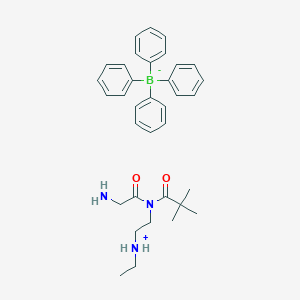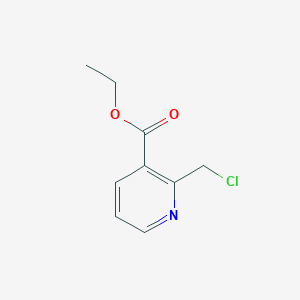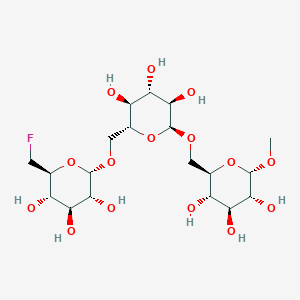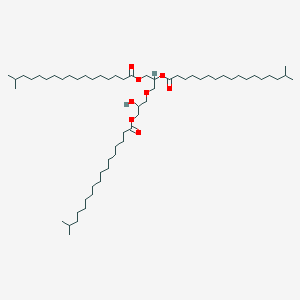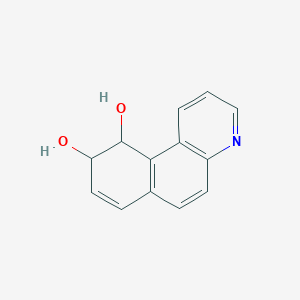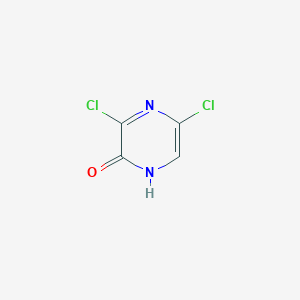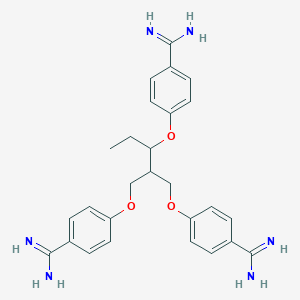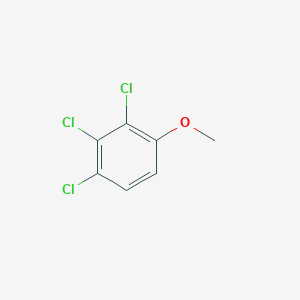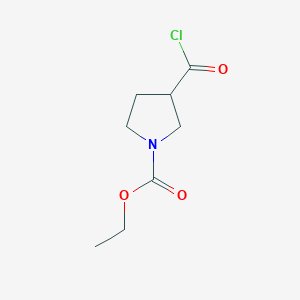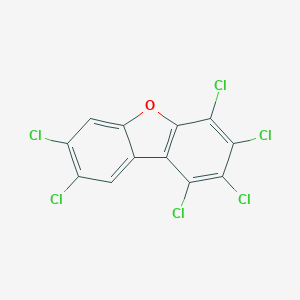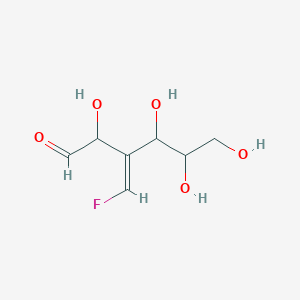
3-Deoxy-C(3)-fluoromethyleneglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxy-C(3)-fluoromethyleneglucose (3-DFMG) is a synthetic glucose analogue that has been widely used in scientific research due to its unique properties. It is a fluorinated glucose analogue, which means that it contains a fluorine atom in place of a hydrogen atom at the C-3 position of the glucose molecule. This modification makes 3-DFMG resistant to enzymatic degradation, and thus, it has a longer half-life than natural glucose.
Mechanism Of Action
The mechanism of action of 3-Deoxy-C(3)-fluoromethyleneglucose is similar to natural glucose. It is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. However, due to the fluorine substitution, 3-Deoxy-C(3)-fluoromethyleneglucose is resistant to enzymatic degradation and has a longer half-life than natural glucose. This allows for the measurement of glucose uptake and utilization over a longer period of time.
Biochemical And Physiological Effects
3-Deoxy-C(3)-fluoromethyleneglucose has no known biochemical or physiological effects on cells or tissues. It is taken up and metabolized in a similar manner to natural glucose.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its resistance to enzymatic degradation, which allows for the measurement of glucose uptake and utilization over a longer period of time. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose can be used in various imaging techniques such as PET and MRI, which allows for non-invasive measurements of glucose metabolism in vivo.
The main limitation of using 3-Deoxy-C(3)-fluoromethyleneglucose in lab experiments is its cost. It is a synthetic compound that is more expensive than natural glucose. Additionally, 3-Deoxy-C(3)-fluoromethyleneglucose is not metabolized in the same way as natural glucose, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-Deoxy-C(3)-fluoromethyleneglucose in scientific research. One direction is the development of new imaging techniques that can better visualize glucose metabolism in vivo. Another direction is the use of 3-Deoxy-C(3)-fluoromethyleneglucose in the study of glucose metabolism in diseases such as cancer and diabetes. Additionally, the development of new synthetic glucose analogues with different properties may lead to new applications in scientific research.
Synthesis Methods
The synthesis of 3-Deoxy-C(3)-fluoromethyleneglucose involves several steps. The first step is the protection of the glucose molecule at the C-1 and C-2 positions using acetyl groups. The protected glucose is then converted to its corresponding C(3)-alkynyl derivative, which is then reacted with a fluorine source (e.g., Selectfluor) to produce the C(3)-fluoroalkene intermediate. This intermediate is then reduced to the final product, 3-Deoxy-C(3)-fluoromethyleneglucose, using a palladium catalyst.
Scientific Research Applications
3-Deoxy-C(3)-fluoromethyleneglucose has been widely used in scientific research as a tool for studying glucose metabolism. It is used to track glucose uptake and utilization in cells and tissues. 3-Deoxy-C(3)-fluoromethyleneglucose is taken up by cells through glucose transporters and is then phosphorylated by hexokinase to form 3-Deoxy-C(3)-fluoromethyleneglucose-6-phosphate, which is trapped in the cells. This allows for the measurement of glucose uptake and utilization using various imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
properties
CAS RN |
122378-47-6 |
|---|---|
Product Name |
3-Deoxy-C(3)-fluoromethyleneglucose |
Molecular Formula |
C7H11FO5 |
Molecular Weight |
194.16 g/mol |
IUPAC Name |
(3Z)-3-(fluoromethylidene)-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C7H11FO5/c8-1-4(5(11)2-9)7(13)6(12)3-10/h1-2,5-7,10-13H,3H2/b4-1+ |
InChI Key |
FLTGKRAXBIHWTK-DAFODLJHSA-N |
Isomeric SMILES |
C(C(C(/C(=C/F)/C(C=O)O)O)O)O |
SMILES |
C(C(C(C(=CF)C(C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(=CF)C(C=O)O)O)O)O |
synonyms |
3-deoxy-C(3)-fluoromethyleneglucose 3-deoxy-C(3)-fluoromethyleneglucose, 3E isomer 3-DFMG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
